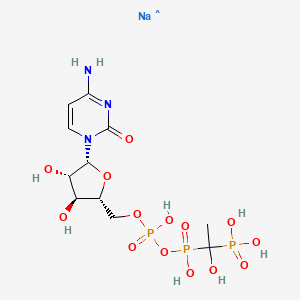
MBC-11 trisodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MBC-11 trisodium involves the covalent bonding of HEDP with cytarabine. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of both components. The process involves the activation of the phosphonate group in HEDP, followed by its reaction with the hydroxyl group of cytarabine to form a stable ester linkage .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in a solid form and stored under specific conditions to maintain its stability .
化学反应分析
Types of Reactions
MBC-11 trisodium undergoes several types of chemical reactions, including:
Hydrolysis: The ester linkage between HEDP and cytarabine can be hydrolyzed under acidic or basic conditions, leading to the release of the individual components.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phosphonate and hydroxyl groups.
Substitution: The phosphonate group in HEDP can participate in substitution reactions with various nucleophiles
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Hydrolysis: HEDP and cytarabine.
Oxidation: Oxidized forms of HEDP and cytarabine.
Reduction: Reduced forms of HEDP and cytarabine.
Substitution: Substituted derivatives of HEDP
科学研究应用
MBC-11 trisodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of bisphosphonate conjugates and their interactions with various biological molecules.
Biology: Investigated for its effects on bone metabolism and its potential to inhibit bone resorption.
Medicine: Explored as a therapeutic agent for treating tumor-induced bone disease and other bone-related disorders.
Industry: Utilized in the development of bone-targeting drug delivery systems and as a reference compound in pharmaceutical research .
作用机制
MBC-11 trisodium exerts its effects through a combination of the bone-targeting properties of HEDP and the cytotoxic effects of cytarabine. The compound binds to bone tissues, particularly at sites of high bone turnover, and delivers cytarabine directly to the tumor cells. Cytarabine inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination, leading to the death of rapidly dividing tumor cells .
相似化合物的比较
Similar Compounds
Zoledronate: Another bisphosphonate used for treating bone diseases, but it does not have the cytotoxic component of cytarabine.
Alendronate: A bisphosphonate used for osteoporosis treatment, lacking the antimetabolite component.
Pamidronate: Similar to zoledronate, used for bone diseases but without the cytotoxic effects
属性
分子式 |
C11H20N3NaO14P3 |
|---|---|
分子量 |
534.20 g/mol |
InChI |
InChI=1S/C11H20N3O14P3.Na/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);/t5-,7-,8+,9-,11?;/m1./s1 |
InChI 键 |
MMTNYCOGGHXEIF-UIRRGPDLSA-N |
手性 SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na] |
规范 SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


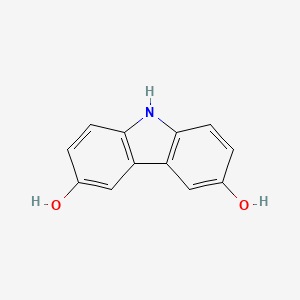
![Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester](/img/structure/B13386234.png)
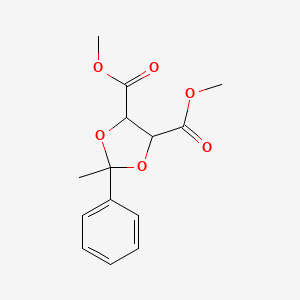
![(1S,2S)-1,2-bis[(2R)-1,4-dioxaspiro[4.5]decan-2-yl]ethane-1,2-diol](/img/structure/B13386266.png)
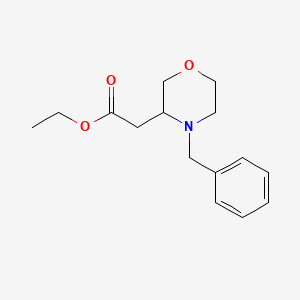
![4-[3-(6-Methoxy-4-quinolinyl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-2-propyn-1-yl]-3-piperidinecarboxylic acid](/img/structure/B13386270.png)
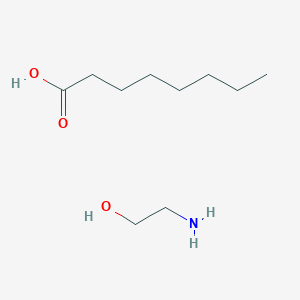
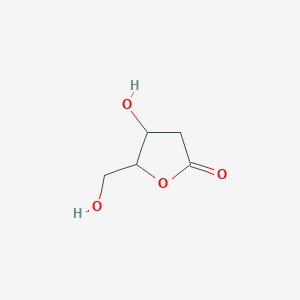
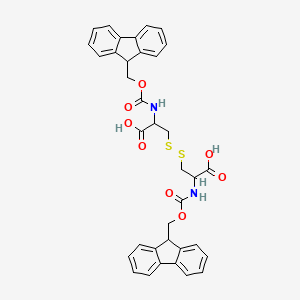
![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13386296.png)
![1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one](/img/structure/B13386300.png)
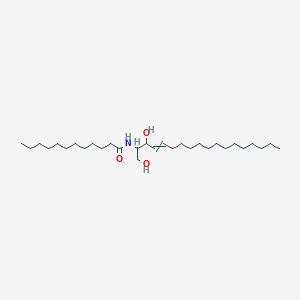
![sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B13386306.png)
![N-[(4-fluorophenyl)methyl]-2-[6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-(1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B13386309.png)
